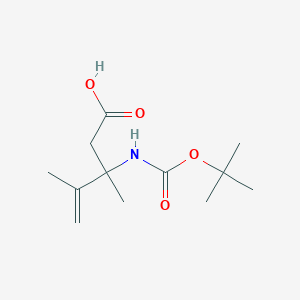

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid

Descripción

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Propiedades

IUPAC Name |

3,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(2)12(6,7-9(14)15)13-10(16)17-11(3,4)5/h1,7H2,2-6H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTBFGGYTUKLBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The amino acid precursor can be synthesized through various methods, including the alkylation of amino acids or the addition of functional groups to existing amino acid structures.

Industrial Production Methods

Industrial production of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction . The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).

Reducing agents: H2/Pd, H2/Ni, and sodium borohydride (NaBH4).

Nucleophiles: Organolithium (RLi), Grignard reagents (RMgX), and amines (RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization . The molecular targets and pathways involved depend on the specific application and the structure of the final product.

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-protected amino acids: These compounds have similar protective groups and are used in peptide synthesis.

N-Cbz-protected amino acids: These compounds use a different protecting group (carbobenzyloxy) but serve similar purposes in organic synthesis.

N-Fmoc-protected amino acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group for protection and are commonly used in solid-phase peptide synthesis.

Uniqueness

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid is unique due to its specific structure, which includes a double bond and two methyl groups on the pent-4-enoic acid backbone. This structure provides distinct reactivity and selectivity in chemical reactions, making it valuable for the synthesis of complex molecules and peptides .

Actividad Biológica

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid is a synthetic compound recognized for its role as an intermediate in peptide synthesis and its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid has the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for protecting amine functionalities during chemical reactions. This protection allows for selective modifications of other functional groups within the molecule before the Boc group is removed under mild acidic conditions.

Target Interactions

The biological activity of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid is primarily associated with its interactions at the molecular level, particularly with enzymes and receptors. The Boc group enables this compound to function effectively in peptide synthesis, where it can act as a substrate or inhibitor, modulating enzymatic activity through binding interactions and conformational changes.

Enzyme Modulation

Research indicates that this compound can influence enzyme-substrate interactions. It has been studied for its potential as a precursor in the design of enzyme inhibitors and receptor modulators, which are critical for developing therapeutic agents.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Interaction | Demonstrated modulation of enzyme activity in vitro, suggesting potential therapeutic applications |

| Study 2 | Peptide Synthesis | Used as an intermediate in synthesizing biologically active peptides; Boc group removal facilitated selective modifications |

| Study 3 | Pharmacological Potential | Investigated as a precursor for pharmaceuticals targeting specific metabolic pathways |

Research Applications

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid finds applications across various fields:

- Chemistry : Serves as an intermediate in synthesizing complex organic molecules and peptides.

- Biology : Used to study enzyme-substrate interactions and protein engineering.

- Medicine : Investigated for its potential in developing pharmaceuticals, particularly enzyme inhibitors and receptor modulators.

- Industry : Employed in producing specialty chemicals and materials .

Case Study 1: Enzyme Inhibition

A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. It was found to effectively reduce enzyme activity by binding to the active site, indicating its potential use in drug development aimed at metabolic disorders.

Case Study 2: Peptide Synthesis Optimization

Another research project optimized the synthesis process of peptides using N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid. The study highlighted how the Boc protection strategy improved yields and selectivity in peptide formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.